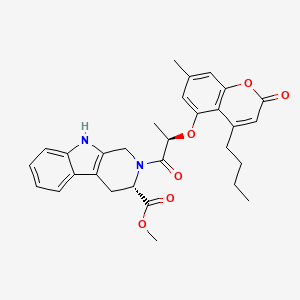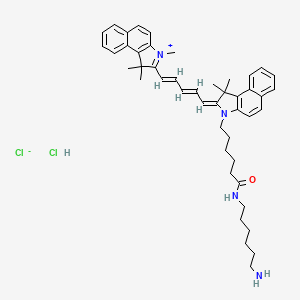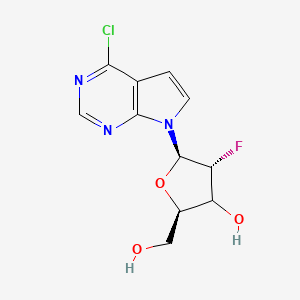
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose is a nucleoside derivative known for its potential antiviral properties, particularly against hepatitis C virus (HCV) infections . This compound is part of a broader class of nucleoside analogs, which are often used in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-7-deazapurine.
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.
Glycosylation: The arabinofuranose sugar is attached to the purine base through a glycosylation reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to enhance yield and efficiency. The reaction conditions are optimized to ensure high selectivity and minimal by-products.
化学反応の分析
Types of Reactions
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.
Glycosylation: Formation of glycosidic bonds with other sugar molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the sugar moiety.
Reduction Products: Reduced forms of the sugar moiety.
科学的研究の応用
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose has several scientific research applications:
Antiviral Research: Used in the synthesis of antiviral agents against hepatitis C virus.
Biological Studies: Employed in studies involving nucleoside analogs and their effects on nucleic acid synthesis.
Medicinal Chemistry: Investigated for its potential use in developing new therapeutic agents for viral infections and cancer.
Industrial Applications: Used in the production of antiviral drugs and research chemicals.
作用機序
The mechanism of action of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose involves its incorporation into viral RNA, leading to chain termination and inhibition of viral replication. The compound targets the viral RNA polymerase, preventing the synthesis of viral RNA and thereby inhibiting the replication of the virus .
類似化合物との比較
Similar Compounds
6-Chloro-7-deazapurine: A precursor in the synthesis of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose.
7-Deazapurine Nucleosides: Other nucleoside analogs with similar antiviral properties.
Fluoronucleosides: Compounds with fluorine atoms in the sugar moiety, used in antiviral and anticancer therapies.
Uniqueness
This compound is unique due to its specific structure, which combines the antiviral properties of 7-deazapurine nucleosides with the enhanced stability and bioavailability provided by the fluorine atom in the sugar moiety. This combination makes it a potent candidate for antiviral drug development.
特性
分子式 |
C11H11ClFN3O3 |
|---|---|
分子量 |
287.67 g/mol |
IUPAC名 |
(2R,4R,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H11ClFN3O3/c12-9-5-1-2-16(10(5)15-4-14-9)11-7(13)8(18)6(3-17)19-11/h1-2,4,6-8,11,17-18H,3H2/t6-,7-,8?,11-/m1/s1 |
InChIキー |
XFKDBYKOIYHLSC-HBLPOYOESA-N |
異性体SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H](C([C@H](O3)CO)O)F |
正規SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)
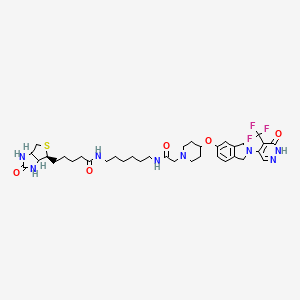


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)
![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)

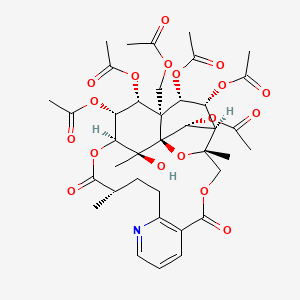
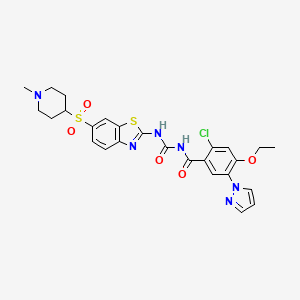

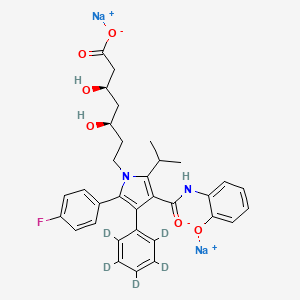
![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)
